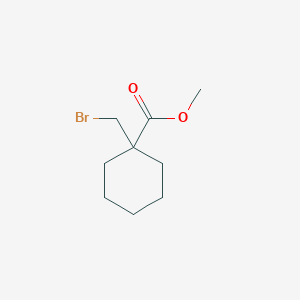

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate

Overview

Description

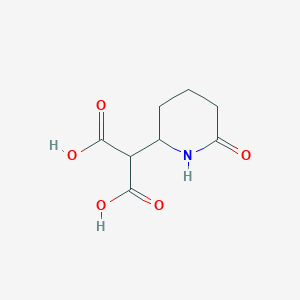

“Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” is a chemical compound with the molecular formula BrC6H10CO2CH3 . It has a molecular weight of 221.09 .

Molecular Structure Analysis

The molecular structure of “Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” is represented by the InChI code: 1S/C9H15BrO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” are not available, it’s important to note that similar compounds, such as “Methyl 1-cyclohexene-1-carboxylate”, have been used in the synthesis of other complex molecules .Physical And Chemical Properties Analysis

“Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” has a boiling point of 115-116 °C/19 mmHg . It has a density of 1.39 g/mL at 25 °C and a refractive index of n 20/D 1.493 .Scientific Research Applications

Application in Biotechnology

- Specific Scientific Field : Biotechnology

- Summary of the Application : This compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

- Methods of Application or Experimental Procedures : The E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate through rational design. By combinatorial modulation of steric and aromatic interactions, a positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .

- Results or Outcomes : The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used in the E1 elimination mechanism, which is the reverse of electrophilic addition . The E1 elimination begins with the departure of a leaving group and formation of a carbocation intermediate . Abstraction of a proton from an adjacent carbon sends two electrons down to fill the empty p orbital of the carbocation, forming a new p bond .

- Methods of Application or Experimental Procedures : The base in this step may be the leaving group, or another basic species in solution . E1 elimination does not occur when the leaving group is bonded to a primary carbon, unless the carbon is in the allylic or benzylic position .

- Results or Outcomes : Nonenzymatic E1 reactions can often result in a mixture of more than one alkene product . The most abundant alkene product is that which is most substituted .

Application in Diastereoselective Synthesis

- Specific Scientific Field : Diastereoselective Synthesis

- Summary of the Application : Methyl 1-cyclohexene-1-carboxylate has been used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Application in Material Science

- Specific Scientific Field : Material Science

- Summary of the Application : This compound is often used in the production of various materials due to its unique properties . It can act as a precursor for the synthesis of other compounds, which can be used in the creation of polymers, resins, and other materials .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Application in Pharmaceutical Industry

- Specific Scientific Field : Pharmaceutical Industry

- Summary of the Application : “Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” is used in the pharmaceutical industry as a building block in the synthesis of various drugs . Its unique structure allows it to be used in the creation of complex molecules that have therapeutic effects .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

“Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFWEWQJXCQERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |

CAS RN |

1195430-98-8 | |

| Record name | methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)

![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)

![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)

![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)